3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
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Overview
Description
3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, and a difluoromethylsulfanyl group, contributing to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable electrophiles under acidic or basic conditions.
Introduction of the Difluoromethylsulfanyl Group: The difluoromethylsulfanyl group can be introduced via nucleophilic substitution reactions using difluoromethylthiolating agents. This step may require specific catalysts or reagents to facilitate the reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine core or the difluoromethylsulfanyl group, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrazolo[1,5-a]pyrazine core or the difluoromethylsulfanyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its difluoromethylsulfanyl group is particularly useful in the design of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group can form strong interactions with target proteins, potentially inhibiting their activity. The pyrazolo[1,5-a]pyrazine core may also interact with nucleic acids or other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Trifluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
- 3-[(Methylsulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
- 3-[(Ethylsulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Uniqueness
3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications.
Properties
CAS No. |
2758000-01-8 |
---|---|
Molecular Formula |
C7H10ClF2N3S |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
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